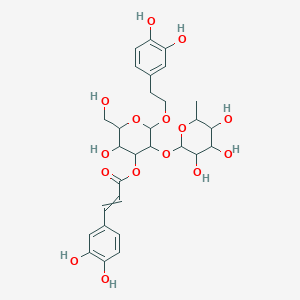

Magnoloside A

Description

Propriétés

IUPAC Name |

[2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(36)24(38)25(39)28(41-13)44-27-26(43-21(35)7-4-14-2-5-16(31)18(33)10-14)23(37)20(12-30)42-29(27)40-9-8-15-3-6-17(32)19(34)11-15/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZWUGOYBODRLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317635 | |

| Record name | Magnoloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113557-95-2 | |

| Record name | Magnoloside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113557-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnoloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Magnoloside A from Magnolia officinalis: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnolia officinalis, a traditional Chinese medicine, has been a source of various bioactive compounds for centuries. Among these, magnoloside A, a phenylethanoid glycoside, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound, with a focus on its interaction with key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Bioactivity

This compound is primarily isolated from the fruits and bark of Magnolia officinalis, particularly the biloba variety.[1][2] Structurally, it is a phenylethanoid glycoside. Early investigations into the chemical constituents of Magnolia officinalis led to the identification of a class of phenylethanoid glycosides, including this compound, which were found to possess significant free radical scavenging capabilities.[1]

Subsequent studies have elucidated the anti-inflammatory effects of this compound, demonstrating its ability to modulate key signaling pathways involved in the inflammatory response. Specifically, this compound has been shown to down-regulate the MAPK/NF-κB signaling pathways, which are crucial in the expression of pro-inflammatory mediators.[2][3] This activity underscores its potential as a therapeutic agent for inflammatory conditions.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol outlines a common method for the extraction and isolation of this compound from the fruits of Magnolia officinalis var. biloba.[2]

1. Extraction of Total Phenylethanoid Glycosides (TPG):

-

Dried and powdered fruits of Magnolia officinalis var. biloba are extracted with 70% ethanol.

-

The resulting alcohol extract is suspended in water and then partitioned successively with chloroform, ethyl acetate, and n-butanol.

-

The n-butanol fraction, which is rich in phenylethanoid glycosides, is collected.

2. Isolation of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

A semi-preparative HPLC system is employed for the purification of this compound from the n-butanol fraction.[4][5]

-

A two-step separation procedure can be utilized, involving an initial gradient elution followed by an isocratic elution to achieve high purity.[5]

-

While specific parameters can vary, a typical preparative HPLC protocol for similar phenolic compounds from Magnolia officinalis involves a C18 column with a mobile phase consisting of methanol and water, often with a small percentage of acetic acid.[6]

3. Structural Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic methods, including:

Workflow for Isolation and Identification of this compound

Quantitative Data

The following tables summarize the available quantitative data regarding the yield and purity of this compound and related compounds from Magnolia officinalis.

| Parameter | Value | Source Plant Material | Reference |

| Yield of Total Phenylethanoid Glycosides (TPG) | 1.2% (relative to dry raw material) | Magnolia officinalis var. biloba fruits | [2] |

| Purity of Isolated Magnoloside Ia * | >98% | Magnolia officinalis var. biloba fruits | [2] |

| Purity of Isolated this compound | >95% | Magnolia officinalis | [4][5] |

*Magnoloside Ia is a stereoisomer of this compound.

Mechanism of Action: Modulation of Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are critical regulators of cellular responses to inflammatory stimuli.

MAPK/NF-κB Signaling Pathway Inhibition by this compound

Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), activate a cascade of protein kinases, including the MAPKs (p38, JNK, and ERK). Activated MAPKs, in turn, can lead to the activation of the transcription factor NF-κB. NF-κB is typically held in an inactive state in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Studies on compounds from Magnolia officinalis have shown that they can inhibit the phosphorylation of p38, JNK, and ERK.[8][9][10] By preventing the activation of these MAPKs, this compound effectively blocks the downstream activation of NF-κB. This leads to a reduction in the production of inflammatory mediators.

Conclusion

This compound, a phenylethanoid glycoside from Magnolia officinalis, represents a promising natural compound with significant antioxidant and anti-inflammatory activities. Its mechanism of action, involving the inhibition of the MAPK/NF-κB signaling pathway, provides a strong rationale for its further investigation as a potential therapeutic agent. The detailed protocols and data presented in this guide offer a valuable resource for researchers dedicated to the exploration and development of novel natural product-based therapies.

References

- 1. Nine phenylethanoid glycosides from Magnolia officinalis var. biloba fruits and their protective effects against free radical-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total phenylethanoid glycosides and magnoloside Ia from Magnolia officinalis var. biloba fruits inhibit ultraviolet B-induced phototoxicity and inflammation through MAPK/NF-κB signaling pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Rapid purification of antioxidants from Magnolia officinalis by semi-prep-HPLC with a two-step separation strategy guided by on-line HPLC-radical scavenging detection [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Magnolol attenuates the inflammation and enhances phagocytosis through the activation of MAPK, NF-κB signal pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Magnoloside A: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnoloside A is a phenylethanoid glycoside found in various plant species, most notably within the genus Magnolia. As a member of this significant class of natural products, this compound is of growing interest to the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution within the plant kingdom, and detailed experimental protocols for its extraction and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution of this compound

This compound has been primarily identified in several species of the Magnolia genus, a flowering plant family (Magnoliaceae) with a long history of use in traditional medicine, particularly in Asia. The distribution of this compound is specific to certain plant parts, with the bark and fruits being the most commonly cited sources.

While this compound is a known constituent of these plants, quantitative data on its concentration is limited in the available scientific literature. Research has more frequently focused on the quantification of other bioactive compounds in Magnolia species, such as the neolignans magnolol and honokiol. However, the presence of this compound in the following species has been qualitatively confirmed:

| Plant Species | Plant Part(s) Containing this compound |

| Magnolia officinalis | Bark |

| Magnolia obovata | Bark, Fruits |

| Magnolia officinalis var. biloba | Fruits |

Quantitative Analysis of Bioactive Compounds in Magnolia Species

Due to the limited availability of specific quantitative data for this compound, this section provides an overview of the concentrations of major bioactive compounds, magnolol and honokiol, that are often analyzed alongside phenylethanoid glycosides in Magnolia officinalis. This data provides context for the phytochemical profile of the plant and highlights the variability of constituent concentrations.

| Plant Species | Plant Part | Compound | Concentration Range (mg/g of extract) |

| Magnolia officinalis | Root | Magnolol | 87 - 96 |

| Magnolia officinalis | Bark | Magnolol | 0.05 - 91.91 |

Note: The wide range in concentration can be attributed to various factors including the geographical origin, age of the tree, and the specific extraction methods used.

Experimental Protocols

The following sections detail the methodologies for the extraction and analysis of this compound and other phenylethanoid glycosides from Magnolia plant material. These protocols are synthesized from various published high-performance liquid chromatography (HPLC) methods used for the analysis of Magnolia extracts.

Extraction of Phenylethanoid Glycosides

This protocol outlines a standard procedure for the extraction of this compound and related compounds from dried Magnolia bark or fruit material.

Materials and Reagents:

-

Dried and powdered Magnolia plant material (bark or fruits)

-

70-80% Ethanol or Methanol

-

Reflux apparatus or ultrasonic bath

-

Rotary evaporator

-

Freeze-dryer (lyophilizer)

-

Filter paper

Procedure:

-

Maceration/Extraction:

-

Weigh a specific amount of the powdered plant material (e.g., 100 g).

-

Add the plant material to a flask and add a sufficient volume of 70-80% ethanol or methanol to completely submerge the powder (e.g., 1 L).

-

Perform the extraction using one of the following methods:

-

Reflux: Heat the mixture under reflux for 2 hours. Repeat the extraction process two to three times with fresh solvent.

-

Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature. Repeat the extraction two to three times.

-

-

-

Filtration and Concentration:

-

Combine the extracts from all extraction cycles.

-

Filter the combined extract through filter paper to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to remove the ethanol/methanol.

-

-

Lyophilization:

-

Freeze the concentrated aqueous extract.

-

Lyophilize the frozen extract using a freeze-dryer to obtain a crude powder extract.

-

-

Storage:

-

Store the dried extract in a desiccator at 4°C until further analysis.

-

HPLC Analysis of this compound

This protocol describes a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents and Standards:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ultrapure water

-

Formic acid or Acetic acid (for mobile phase modification)

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Program (Example):

Time (min) % Solvent A % Solvent B 0 95 5 20 70 30 35 40 60 40 10 90 | 45 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-35°C

-

Detection Wavelength: Phenylethanoid glycosides can be detected at approximately 280 nm and 330 nm. A DAD allows for the monitoring of multiple wavelengths.

-

Injection Volume: 10-20 µL

Sample and Standard Preparation:

-

Standard Solutions: Prepare a stock solution of the this compound reference standard in methanol. Create a series of calibration standards by diluting the stock solution to different concentrations.

-

Sample Solution: Accurately weigh a portion of the dried plant extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

Quantification:

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction, isolation, and analysis of this compound from Magnolia species.

Caption: General workflow for the analysis of this compound.

Conclusion

This compound is a noteworthy phenylethanoid glycoside present in several Magnolia species, with the bark and fruits being the primary sources. While extensive quantitative data for this compound remains to be established, the analytical methodologies for its extraction and analysis are well-defined. The protocols and information provided in this guide offer a solid foundation for researchers to further investigate the distribution, pharmacological properties, and potential applications of this promising natural compound. Future research focusing on the quantification of this compound in a wider range of Magnolia species and different plant parts will be crucial for a comprehensive understanding of its natural occurrence and for the standardization of its extracts for potential therapeutic use.

Biosynthesis of Magnoloside A in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnoloside A, a prominent phenylpropanoid glycoside found in plants of the Magnolia genus, has garnered significant interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, integrating findings from genomic, transcriptomic, and biochemical studies. While the biosynthesis of its aglycone precursor, magnolol, has been significantly elucidated, the specific enzymatic steps leading to this compound are yet to be fully characterized. This document outlines the known pathway to magnolol and presents a putative final step involving glycosylation. Detailed experimental methodologies and quantitative data from relevant studies are also presented to aid researchers in this field.

Introduction

This compound is a bioactive compound isolated from various Magnolia species, including Magnolia officinalis and Magnolia obovata.[1][2][3] It belongs to the family of phenylpropanoid glycosides and is structurally characterized by a magnolol core linked to sugar moieties. The pharmacological properties of this compound and related compounds have prompted research into their biosynthesis to enable biotechnological production. This guide synthesizes the current knowledge of the this compound biosynthetic pathway, with a focus on the enzymatic reactions and molecular components involved.

The Biosynthesis Pathway of Magnolol: The Aglycone Precursor

The biosynthesis of this compound begins with the formation of its aglycone, magnolol. The proposed pathway for magnolol synthesis originates from the core phenylpropanoid pathway, starting with the amino acid L-tyrosine.[4]

Phenylpropanoid Pathway to Chavicol

The initial steps of the pathway leading to the key intermediate, chavicol, are outlined below. The enzymes involved are common to the biosynthesis of many phenylpropanoids in plants.

-

L-Tyrosine to p-Coumaric Acid: The pathway is initiated by the deamination of L-tyrosine to p-coumaric acid, catalyzed by tyrosine ammonia-lyase (TAL) .

-

Activation of p-Coumaric Acid: p-Coumaric acid is then activated by coenzyme A to form p-coumaroyl-CoA. This reaction is catalyzed by 4-coumarate-CoA ligase (4CL) .

-

Reduction to p-Coumaryl Alcohol: p-Coumaroyl-CoA is subsequently reduced to p-coumaryl alcohol in a two-step process involving cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) .

-

Formation of Chavicol: The conversion of p-coumaryl alcohol to chavicol is proposed to be catalyzed by coniferyl alcohol acetyltransferase (CAAT) and allylphenol synthase (APS) .[4]

Dimerization of Chavicol to Magnolol

The final and key step in magnolol biosynthesis is the oxidative dimerization of two chavicol molecules.

-

Laccase-mediated Coupling: Recent studies have identified a laccase (MoLAC14) from Magnolia officinalis that catalyzes the specific coupling of two chavicol molecules to form magnolol.[4][5][6][7] This step is crucial and represents a significant advancement in understanding magnolol biosynthesis.

Putative Biosynthesis of this compound from Magnolol

The conversion of magnolol to this compound involves the attachment of sugar moieties, a process known as glycosylation. While the specific enzymes responsible for this step in Magnolia have not been definitively identified, it is widely accepted that UDP-glycosyltransferases (UGTs) are responsible for such reactions in plants.[7][8][9][10][11]

-

Hypothetical Glycosylation Step: It is hypothesized that one or more specific UGTs utilize UDP-activated sugar donors, such as UDP-glucose, to glycosylate the hydroxyl groups of the magnolol backbone, leading to the formation of this compound. The identification and characterization of these UGTs are a key area for future research.

Signaling Pathways and Experimental Workflows

Magnolol Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of magnolol from L-tyrosine.

Hypothetical this compound Formation and Experimental Workflow

References

- 1. Identification and Validation of Magnolol Biosynthesis Genes in Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Validation of Magnolol Biosynthesis Genes in Magnolia officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Identification and Validation of Magnolol Biosynthesis Genes in Magnolia officinalis | Semantic Scholar [semanticscholar.org]

- 4. Phenylethanoid glycosides and phenolic glycosides from stem bark of Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of minor lignans, alkaloids, and phenylpropanoid glycosides in Magnolia officinalis by HPLC‒DAD‒QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the UDP-glycosyltransferase UGT72 Family in Poplar and Identification of Genes Involved in the Glycosylation of Monolignols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Higher plant glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phylogenomic analysis of UDP-dependent glycosyltransferases provides insights into the evolutionary landscape of glycosylation in plant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plant-Derived UDP-Glycosyltransferases for Glycosylation-Mediated Detoxification of Deoxynivalenol: Enzyme Discovery, Characterization, and In Vivo Resistance Assessment [mdpi.com]

- 11. Genome-Wide Analysis and Profile of UDP-Glycosyltransferases Family in Alfalfa (Medicago sativa L.) under Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Phenylethanoid Glycosides from Magnolia: Phytochemistry, Bioactivity, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Magnolia, belonging to the family Magnoliaceae, is a rich source of diverse bioactive secondary metabolites. Among these, phenylethanoid glycosides (PhGs) have garnered significant attention for their wide range of pharmacological activities. PhGs are a class of water-soluble phenolic compounds characterized by a C6-C2 phenylethanoid aglycone and a sugar moiety, often with additional acyl groups. This technical guide provides a comprehensive review of the literature on phenylethanoid glycosides isolated from various Magnolia species, with a focus on their chemical diversity, biological activities, and the experimental methodologies used for their study. All quantitative data are summarized in structured tables, and key experimental and signaling pathways are visualized using diagrams to facilitate understanding and further research.

Phenylethanoid Glycosides Identified in Magnolia Species

A variety of phenylethanoid glycosides have been isolated and identified from different parts of Magnolia plants, particularly from the bark and fruits. These compounds exhibit significant structural diversity, which contributes to their broad spectrum of biological activities. Table 1 provides a summary of some of the prominent PhGs found in Magnolia species.

Table 1: Phenylethanoid Glycosides Isolated from Magnolia Species

| Compound Name | Magnolia Species | Plant Part | Reference |

| Magnoloside F-P | Magnolia officinalis | Stem Bark | [1] |

| Magnoloside Ia, Ic, Ib | Magnolia officinalis var. biloba | Fruits | |

| Crassifolioside | Magnolia officinalis var. biloba, M. salicifolia | Fruits, Tepals | [2] |

| Magnoloside IIIa, IVa, IIa, IIb, Va | Magnolia officinalis var. biloba | Fruits | |

| Yulanoside A, B | Magnolia salicifolia | Tepals | [2] |

| 2'-rhamnoechinacoside | Magnolia salicifolia | Tepals | [2] |

| Echinacoside | Magnolia salicifolia | Tepals | [2] |

| Verbascoside (Acteoside) | Magnolia salicifolia, M. denudata | Tepals, Flowers | [2] |

| Isoacteoside | Magnolia denudata | Flowers | |

| Hodgsonialloside A, B, C | Magnolia hodgsonii | Leaves | [3] |

| Champikhaekoside | Magnolia figo | Leaves and Twigs | [3] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and biological evaluation of phenylethanoid glycosides from Magnolia.

Extraction and Isolation of Phenylethanoid Glycosides

A general workflow for the extraction and isolation of PhGs from Magnolia is depicted in the following diagram.

1. Plant Material Preparation:

-

Collect the desired plant part (e.g., stem bark, fruits).

-

Air-dry the plant material at room temperature.

-

Grind the dried material into a fine powder.

2. Solvent Extraction:

-

Macerate the powdered plant material with an appropriate solvent. 80% aqueous methanol is commonly used.

-

Perform the extraction multiple times to ensure maximum yield.

-

Combine the extracts and concentrate under reduced pressure to obtain the crude extract.

3. Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Phenylethanoid glycosides are typically enriched in the n-butanol fraction.

-

Concentrate the n-butanol fraction to yield a dried powder.

4. Purification:

-

Silica Gel Column Chromatography: Subject the n-butanol fraction to silica gel column chromatography. Elute with a gradient of solvents, typically a mixture of chloroform and methanol, to obtain several sub-fractions.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purify the sub-fractions containing PhGs using preparative HPLC with a C18 column. A common mobile phase is a gradient of acetonitrile and water.

5. Structural Elucidation:

-

Identify the structures of the isolated pure compounds using spectroscopic methods, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HMQC, HMBC), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Biological Activity Assays

1. α-Glucosidase Inhibitory Assay:

This assay is used to evaluate the potential of the isolated compounds to inhibit the α-glucosidase enzyme, which is a target for the management of type 2 diabetes.

-

Reagents:

-

α-glucosidase enzyme solution (e.g., 0.5 U/mL in phosphate buffer).

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution (e.g., 5 mM in phosphate buffer).

-

Test compound solution (dissolved in a suitable solvent, e.g., DMSO, and diluted with buffer).

-

Phosphate buffer (e.g., 0.1 M, pH 6.8).

-

Sodium carbonate solution (e.g., 0.1 M) to stop the reaction.

-

Acarbose as a positive control.

-

-

Procedure:

-

In a 96-well plate, add the test compound solution.

-

Add the α-glucosidase enzyme solution to each well and incubate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the pNPG substrate solution.

-

Incubate the mixture at 37°C for a further period (e.g., 30 minutes).

-

Stop the reaction by adding the sodium carbonate solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

-

The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against different concentrations of the test compound.

-

2. Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Reagents:

-

MTT solution (e.g., 5 mg/mL in phosphate-buffered saline (PBS)).

-

Cell culture medium appropriate for the cell line being used.

-

Test compound solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

-

Procedure:

-

Seed cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add the MTT solution to each well and incubate for a further 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value (the concentration of the compound that causes 50% cell death) is calculated from the dose-response curve.

-

3. Anti-Adipogenesis Assay in 3T3-L1 Cells:

This assay is used to evaluate the effect of the compounds on the differentiation of preadipocytes into adipocytes.

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes to confluence.

-

Induce differentiation by treating the cells with a differentiation medium containing a cocktail of inducers such as insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX).

-

Treat the cells with the test compounds during the differentiation period.

-

-

Oil Red O Staining:

-

After the differentiation period (typically 8-10 days), wash the cells with PBS and fix with 10% formalin.

-

Stain the intracellular lipid droplets with Oil Red O solution.

-

Wash the cells to remove excess stain.

-

Elute the stain from the cells with isopropanol and quantify the absorbance at a specific wavelength (e.g., 510 nm) to measure the extent of lipid accumulation.

-

Biological Activities and Signaling Pathways

Phenylethanoid glycosides from Magnolia have been reported to possess a range of biological activities, including α-glucosidase inhibition, cytotoxicity against cancer cells, and anti-obesity effects.

α-Glucosidase Inhibitory and Cytotoxic Activities

Several magnolosides isolated from the stem bark of Magnolia officinalis have demonstrated potent α-glucosidase inhibitory effects, with some compounds showing greater activity than the standard drug, acarbose.[1] Additionally, certain magnolosides have exhibited moderate cytotoxicity against human gastric carcinoma (MGC-803) and human hepatoma (HepG2) cell lines.[1] The quantitative data for these activities are presented in Table 2.

Table 2: α-Glucosidase Inhibitory and Cytotoxic Activities of Phenylethanoid Glycosides from Magnolia officinalis

| Compound | α-Glucosidase Inhibition IC50 (mM) | Cytotoxicity IC50 (μM) vs. MGC-803 | Cytotoxicity IC50 (μM) vs. HepG2 | Reference |

| Magnoloside I | 0.13 | - | - | [1] |

| Magnoloside K | 0.27 | - | - | [1] |

| Magnoloside H | - | 13.59 | 29.53 | [1] |

| Magnoloside E | - | 17.16 | 32.46 | [1] |

| Magnoloside D | - | 15.82 | 31.78 | [1] |

| Acarbose (Control) | 1.09 | - | - | [1] |

Note: "-" indicates data not available.

Anti-Adipogenesis and the AMPK Signaling Pathway

Extracts from Magnolia denudata containing phenylethanoid glycosides such as acteoside and isoacteoside have been shown to inhibit lipid accumulation in 3T3-L1 adipocytes. This anti-obesity effect is mediated through the modulation of key signaling pathways involved in adipogenesis. The proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), which in turn downregulates the expression of master adipogenic transcription factors, peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). The downregulation of PPARγ and C/EBPα leads to a subsequent decrease in the expression of their target genes, which are involved in lipid metabolism and storage, such as fatty acid synthase (FAS), hormone-sensitive lipase (HSL), and perilipin.

The signaling cascade is illustrated in the following diagram.

Conclusion

The Magnolia genus is a promising source of phenylethanoid glycosides with diverse chemical structures and significant biological activities. The compounds isolated to date have demonstrated potential as α-glucosidase inhibitors for the management of diabetes, as cytotoxic agents for cancer therapy, and as anti-obesity agents through the modulation of adipogenesis. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the phenylethanoid glycosides of Magnolia is warranted to fully elucidate their therapeutic potential and to discover novel lead compounds for the development of new pharmaceuticals.

References

- 1. Phenylethanoid glycosides and phenolic glycosides from stem bark of Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylethanoid glycosides in tepals of Magnolia salicifolia and their occurrence in flowers of Magnoliaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Magnoloside A: A Technical Guide for Researchers

An In-depth Examination of its Physicochemical Properties and Bioactivities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Magnoloside A, a phenylethanoid glycoside with significant therapeutic potential. This document details its chemical identity, biological activities, and the experimental methodologies used to elucidate its mechanisms of action, with a focus on its effects on the gut-brain axis and inflammatory pathways.

Core Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 113557-95-2 | [1][2][3][4][5] |

| Molecular Formula | C29H36O15 | [1][2][3][4][5] |

| Molecular Weight | 624.6 g/mol | [1][2][3] |

| Appearance | Powder | [1] |

| Purity | ≥98% | [2] |

| Source | Isolated from the bark of Magnolia obovata | [1] |

Summary of Biological Activities

| Biological Activity | Key Findings | Experimental Models |

| Functional Dyspepsia (FD) Amelioration | Modulates brain-gut peptides and gut microbiota. | Rat model of FD |

| Photoprotection | Inhibits UVB-induced phototoxicity and inflammation. | In vivo mouse models |

| Anti-inflammatory | Downregulates MAPK/NF-κB signaling pathways. | In vivo mouse models |

Experimental Protocols

Quantification of Brain-Gut Peptides via ELISA

This protocol outlines the general steps for determining the levels of brain-gut peptides (e.g., gastrin, motilin) in serum samples from experimental rat models treated with this compound.

Methodology:

-

Sample Collection and Preparation:

-

Collect blood samples from rats and centrifuge at 3000 rpm for 15 minutes to obtain serum.

-

Store serum samples at -80°C until analysis.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits specific for each brain-gut peptide.

-

Prepare standard solutions and samples according to the kit's instructions.

-

Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

-

Incubate for 90 minutes at 37°C.

-

Wash the plate four to five times with the provided wash buffer.

-

Add 100 µL of biotin-labeled antibody working solution to each well and incubate for 60 minutes at 37°C.

-

Wash the plate as described previously.

-

Add 100 µL of HRP-conjugated streptavidin working solution and incubate for 30 minutes at 37°C.

-

Wash the plate again.

-

Add 90 µL of TMB substrate and incubate for 15-20 minutes at 37°C in the dark.

-

Add 50 µL of stop solution to terminate the reaction.

-

Measure the absorbance at 450 nm using a microplate reader within 15 minutes.

-

Gut Microbiota Analysis via 16S rRNA Gene Sequencing

This protocol describes the methodology for analyzing changes in the gut microbiota composition in response to this compound treatment in a rat model.

Methodology:

-

Fecal Sample Collection:

-

Collect fresh fecal samples from rats and immediately store them at -80°C.

-

-

DNA Extraction:

-

Extract total genomic DNA from fecal samples using a commercially available DNA extraction kit according to the manufacturer's protocol.

-

-

PCR Amplification:

-

Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers.

-

Perform PCR in a 25 µL reaction volume containing template DNA, primers, and a high-fidelity DNA polymerase.

-

Use the following thermal cycling conditions: initial denaturation at 98°C for 30 seconds, followed by 30 cycles of denaturation at 98°C for 10 seconds, annealing at 55°C for 30 seconds, and extension at 72°C for 30 seconds, with a final extension at 72°C for 5 minutes.

-

-

Library Preparation and Sequencing:

-

Purify the PCR products and quantify the DNA concentration.

-

Pool the purified amplicons in equimolar amounts.

-

Perform sequencing on an Illumina MiSeq platform.

-

-

Data Analysis:

-

Process the raw sequencing data to filter out low-quality reads.

-

Cluster the sequences into operational taxonomic units (OTUs) at a 97% similarity threshold.

-

Perform taxonomic assignment of OTUs using a reference database (e.g., Greengenes).

-

Analyze alpha and beta diversity to assess changes in microbial community structure.

-

Analysis of Short-Chain Fatty Acids (SCFAs) via GC/MS

This protocol details the procedure for quantifying SCFAs in the fecal samples of rats treated with this compound.

Methodology:

-

Sample Preparation and Derivatization:

-

Homogenize fecal samples in a suitable solvent.

-

Acidify the samples and extract the SCFAs with diethyl ether.

-

Derivatize the extracted SCFAs to enhance their volatility for GC analysis. A common method involves esterification.

-

-

GC/MS Analysis:

-

Use a gas chromatograph coupled with a mass spectrometer.

-

Inject the derivatized sample into the GC.

-

Separate the SCFAs on a suitable capillary column.

-

Use a temperature gradient program to achieve optimal separation.

-

Detect and quantify the SCFAs using the mass spectrometer in selected ion monitoring (SIM) mode.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of SCFA standards.

-

Calculate the concentration of each SCFA in the samples by comparing their peak areas to the standard curve.

-

Western Blot Analysis of MAPK/NF-κB Signaling Pathway

This protocol provides a general framework for investigating the effect of this compound on the protein expression levels related to the MAPK and NF-κB signaling pathways.

Methodology:

-

Protein Extraction:

-

Extract total protein from cells or tissues using a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits the MAPK/NF-κB signaling pathway.

Caption: Experimental workflow for studying this compound's effect on the gut-brain axis.

References

- 1. An orally administered this compound ameliorates functional dyspepsia by modulating brain-gut peptides and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of six short-chain fatty acids in rat feces using headspace solid-phase dynamic extraction coupled with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Magnoloside A using HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of magnoloside A in various samples, particularly from Magnoliae Officinalis Cortex, using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a hydrophilic bioactive compound found in the bark of Magnolia officinalis. Its quantification is crucial for the quality control of herbal medicines and in pharmacokinetic studies. This document outlines a validated HPLC-DAD method for the reliable determination of this compound.[1]

Chromatographic Conditions

A robust HPLC method for the simultaneous quantification of this compound and other hydrophilic compounds in Magnoliae Officinalis Cortex has been developed and validated.[1] The separation is achieved using a reversed-phase C18 column with a gradient elution.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Agilent 1100 series with DAD detector |

| Column | Agilent Zorbax SB-C18 (250 mm × 4.6 mm i.d., 5 µm)[1] |

| Mobile Phase | A: Water–acetic acid (pH 3.0)B: Methanol[1] |

| Gradient Elution | Not specified in the abstract, but a gradient is used. A typical gradient for separating similar compounds might start with a higher percentage of aqueous phase and gradually increase the organic phase. |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | Not specified, typically maintained at 25-30 °C for reproducibility. |

| Detection Wavelength | Not specified for this compound individually, but a Diode Array Detector (DAD) allows for monitoring at the optimal wavelength. |

| Injection Volume | 20 µL (Typical for analytical HPLC) |

Experimental Protocols

Preparation of Standard Solutions

-

Stock Solution: Accurately weigh 3.96 mg of this compound reference standard and dissolve it in 5 mL of methanol to obtain a stock solution.[1]

-

Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations suitable for plotting a calibration curve.

Sample Preparation

-

Grinding: Grind the dried Magnoliae Officinalis Cortex to a fine powder (80 mesh).[1]

-

Extraction: Accurately weigh 800 mg of the powdered sample and place it in a suitable vessel. Add 25.0 mL of methanol.[1]

-

Ultrasonic Extraction: Sonicate the mixture for 30 minutes (100 W, 40 kHz).[1]

-

Cooling and Weight Adjustment: After extraction, allow the solution to cool to room temperature. Adjust the solution back to the original weight with methanol to compensate for any solvent loss.[1]

-

Filtration: Filter the extract through a 0.22-µm nylon filter prior to injection into the HPLC system.[1]

Method Validation

The described HPLC method has been validated for several parameters to ensure its reliability for quantitative analysis.[1]

Table 2: Summary of Method Validation Parameters

| Parameter | Description |

| Linearity | A calibration curve is generated by plotting the peak area versus the concentration of the standard solutions. The method is considered linear if the correlation coefficient (r²) is close to 1. |

| Precision | The precision of the method is determined by repeatedly injecting a standard solution and expressed as the relative standard deviation (RSD). |

| Accuracy | Accuracy is typically assessed by performing a recovery study, where a known amount of the standard is added to a sample and the recovery percentage is calculated. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected by the method, typically determined at a signal-to-noise ratio (S/N) of 3.[1] |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy, typically determined at a signal-to-noise ratio (S/N) of 10.[1] |

| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. |

Data Presentation

The quantitative data for this compound and other compounds from different samples should be tabulated for clear comparison.

Table 3: Example of Quantitative Data Presentation

| Sample ID | This compound (mg/g) | Syringin (mg/g) | Magnoloside B (mg/g) | Magnoflorine (mg/g) |

| Sample 1 | 1.23 | 0.85 | 2.11 | 0.45 |

| Sample 2 | 1.56 | 0.92 | 2.34 | 0.51 |

| Sample 3 | 1.42 | 0.88 | 2.25 | 0.48 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from sample preparation to data analysis.

Caption: Workflow for this compound Quantification.

References

Application Notes and Protocols for Magnoloside A Extraction and Purification from Magnolia Bark

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of magnoloside A from Magnolia bark (Magnolia officinalis). The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further study and development.

Introduction

This compound, a lignan glycoside found in the bark of Magnolia officinalis, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antifungal activities.[1] Effective extraction and purification methods are crucial for the isolation of this compound to enable preclinical and clinical investigations. This document outlines various extraction techniques and purification strategies to achieve high-purity this compound.

Extraction of this compound from Magnolia Bark

The initial step in isolating this compound is the extraction from the raw plant material. Several methods can be employed, with the choice depending on factors such as desired yield, purity, and available equipment.

Conventional Extraction: Ethanol Reflux

Ethanol reflux is a widely used method for extracting bioactive compounds from plant materials.

Protocol:

-

Preparation of Plant Material: Grind dried Magnolia officinalis bark into a coarse powder (approximately 40-60 mesh).

-

Extraction:

-

Place 100 g of the powdered bark into a round-bottom flask.

-

Add 1 L of 70-95% ethanol.[2]

-

Heat the mixture to reflux and maintain for 2-3 hours.

-

Allow the mixture to cool and then filter to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times with fresh solvent to maximize the yield.

-

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature of 50-60°C to obtain a crude extract.

Advanced Extraction: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction can significantly reduce extraction time and improve efficiency compared to conventional methods.

Protocol:

-

Preparation of Plant Material: Prepare powdered Magnolia bark as described for ethanol reflux.

-

Extraction:

-

Suspend 100 g of the powdered bark in 1 L of 70% ethanol in a beaker.

-

Place the beaker in an ultrasonic bath or use an ultrasonic probe.

-

Apply ultrasonic waves at a frequency of 20-40 kHz and a power of 100-200 W for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[3]

-

Filter the mixture to collect the extract.

-

-

Concentration: Concentrate the extract as described in the ethanol reflux method.

Purification of this compound

The crude extract contains a mixture of compounds, including magnolol, honokiol, and other lignans. Further purification is necessary to isolate this compound.

Macroporous Resin Chromatography

Macroporous resin chromatography is an effective technique for the initial enrichment of this compound from the crude extract.

Protocol:

-

Preparation of Crude Extract: Dissolve the crude extract in a suitable solvent (e.g., 10% ethanol-water solution) to a specific concentration.

-

Column Preparation:

-

Select a suitable macroporous resin (e.g., AB-8, HPD-100) and pack it into a glass column.[4]

-

Pre-condition the column by washing with ethanol followed by deionized water until the eluent is neutral.

-

-

Adsorption:

-

Load the prepared crude extract solution onto the column at a controlled flow rate.

-

Wash the column with deionized water to remove impurities such as sugars and salts.

-

-

Desorption:

-

Elute the column with a stepwise or gradient of increasing ethanol concentrations (e.g., 30%, 50%, 70%, 95% ethanol).

-

Collect the fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Concentration: Combine the fractions rich in this compound and concentrate them to dryness.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the final purification of target compounds from complex mixtures.[5]

Protocol:

-

Preparation of Enriched Extract: Use the this compound-enriched fraction obtained from macroporous resin chromatography.

-

Solvent System Selection:

-

A suitable two-phase solvent system is crucial for successful separation. A common system for separating lignans from Magnolia officinalis is n-hexane-ethyl acetate-methanol-water.[6] The ratio needs to be optimized for this compound.

-

For instance, a system of petroleum ether-ethyl acetate-methanol-water (8:4:7:5, v/v/v/v) has been used for the separation of various compounds from Magnolia extract.[7]

-

-

HSCCC Separation:

-

Prepare the two-phase solvent system and equilibrate the HSCCC instrument with the stationary phase.

-

Dissolve the enriched extract in a small volume of the biphasic solvent system.

-

Inject the sample and perform the separation by pumping the mobile phase at a specific flow rate.

-

Monitor the effluent with a UV detector and collect fractions.

-

-

Analysis and Concentration:

-

Analyze the collected fractions by HPLC to identify those containing high-purity this compound.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound. A purity of over 95% can be achieved with this method.[1]

-

Quantitative Data Summary

While specific quantitative data for this compound is limited in the readily available literature, the following tables provide representative data for the extraction and purification of related lignans (magnolol and honokiol) from Magnolia officinalis, which can serve as a reference. The total extract yield from ethanol reflux of Magnolia bark is approximately 12.39%.[2]

Table 1: Extraction Yields of Major Lignans from Magnolia officinalis

| Extraction Method | Compound | Yield | Reference |

| Ethanol Reflux | Magnolol & Honokiol | Not specified | [2] |

| Ultrasound-Assisted | Magnolol & Honokiol | Higher than ethanol reflux | [2] |

| Supercritical CO2 | Magnolol & Honokiol | Not specified |

Table 2: Purification of Major Lignans from Magnolia officinalis

| Purification Method | Starting Material | Compound | Purity | Recovery | Reference |

| HSCCC | 150 mg crude extract | Honokiol | 99.2% | 53.3% | [6] |

| Magnolol | 98.2% | 30.0% | [6] | ||

| Semi-prep-HPLC | Crude Extract | This compound | >95% | Not specified | [1] |

Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. Gastroprotective Effect of Ethanol Extracts from Bark of Magnolia officinalis on Ethanol-Induced Gastric Mucosal Damage in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Ultrasonic-Assisted Extraction on the Yield and the Antioxidative Potential of Bergenia emeiensis Triterpenes [mdpi.com]

- 4. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and purification of honokiol and magnolol from cortex Magnoliae officinalis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101857531A - Method for extracting magnolol and honokiol from magnolia bark - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing Magnoloside A Bioactivity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a series of in vitro assays for evaluating the bioactivity of magnoloside A, a phenylethanoid glycoside with demonstrated antioxidant and anti-inflammatory properties. The following protocols are designed to be detailed and reproducible for researchers in drug discovery and natural product chemistry.

Antioxidant Activity of this compound

This compound has shown significant potential as an antioxidant. The following assays are fundamental for quantifying its radical scavenging capabilities.

Data Presentation: Antioxidant Activity

| Assay | This compound IC50 (µg/mL) | Positive Control | Positive Control IC50 (µg/mL) |

| DPPH Radical Scavenging | 7.35 ± 0.36 | Vitamin C | 7.20 ± 0.14 |

| ABTS Radical Scavenging | 2.19 ± 0.07 | Not specified | Not specified |

| Superoxide Anion Scavenging | Not specified | Not specified | Not specified |

Experimental Workflow: Antioxidant Assays

Caption: Workflow for in vitro antioxidant activity assessment.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Prepare a series of dilutions of this compound from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare a positive control solution (e.g., Vitamin C) at similar concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each this compound dilution or positive control to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank control, add 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

ABTS Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS radical cation (ABTS•+), mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each this compound dilution to separate wells.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS radical scavenging activity using the same formula as for the DPPH assay.

-

Determine the IC50 value from the concentration-inhibition curve.

-

Superoxide Anion Radical Scavenging Assay

Principle: This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in a phenazine methosulfate-NADH system. The presence of antioxidants inhibits the reduction of NBT, which is measured as a decrease in absorbance.

Protocol:

-

Reagent Preparation:

-

Prepare the following solutions in phosphate buffer (100 mM, pH 7.4):

-

156 µM Nitroblue tetrazolium (NBT)

-

468 µM Nicotinamide adenine dinucleotide (NADH)

-

60 µM Phenazine methosulfate (PMS)

-

-

Prepare a stock solution and serial dilutions of this compound in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of this compound dilutions, 50 µL of NBT solution, and 50 µL of NADH solution to each well.

-

Initiate the reaction by adding 50 µL of PMS solution.

-

Incubate the plate at room temperature for 5 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 560 nm.

-

Calculate the percentage of superoxide anion scavenging activity.

-

Determine the IC50 value.

-

Anti-inflammatory Activity of this compound

This compound has been reported to exhibit anti-inflammatory effects by modulating key signaling pathways.

Data Presentation: Anti-inflammatory Activity

| Assay | Cell Line | Parameter Measured | This compound IC50 | Positive Control | Positive Control IC50 |

| Nitric Oxide (NO) Production | RAW 264.7 | Nitrite concentration | Not specified | Dexamethasone | Not specified |

| Pro-inflammatory Cytokine Expression | RAW 264.7 | TNF-α, IL-6 levels | Not specified | Dexamethasone | Not specified |

Experimental Workflow: Anti-inflammatory Assays

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of this compound on NO production is quantified by measuring the accumulation of nitrite in the culture medium using the Griess reagent.

Protocol:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Determine the percentage of inhibition of NO production and the IC50 value.

-

Western Blot Analysis of MAPK/NF-κB Signaling Pathway

Principle: Western blotting is used to detect the expression and phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways, which are crucial for the inflammatory response.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Following treatment with this compound and LPS as described above, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the cell lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, ERK, JNK, and p65 (NF-κB), as well as IκBα and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Signaling Pathway Diagram: this compound in Anti-inflammation

Caption: this compound inhibits the MAPK/NF-κB signaling pathway.

Neuroprotective and Anti-Cancer Bioactivities (Exploratory Assays)

While the primary evidence for this compound's bioactivity lies in its antioxidant and anti-inflammatory effects, its potential as a neuroprotective or anti-cancer agent warrants investigation. The following are general protocols that can be adapted for this purpose.

Neuroprotective Activity Assay in PC12 Cells

Principle: PC12 cells, a rat pheochromocytoma cell line, are a common model for neuronal studies. Neurotoxicity can be induced by agents like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2). The neuroprotective effect of this compound can be assessed by its ability to mitigate this induced cell death.

Protocol:

-

Cell Culture and Treatment:

-

Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin.

-

Seed cells in 96-well plates.

-

Pre-treat cells with various concentrations of this compound for 24 hours.

-

Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM 6-OHDA or 200 µM H2O2) for another 24 hours.

-

-

Cell Viability (MTT) Assay:

-

Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure absorbance at 570 nm.

-

-

Analysis:

-

Calculate cell viability as a percentage of the control (untreated cells) and determine the protective effect of this compound.

-

Cytotoxicity Assay in Cancer Cell Lines (e.g., MCF-7, HeLa)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay can determine the cytotoxic (cell-killing) potential of this compound on cancer cells.

Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in their appropriate media.

-

Seed cells in 96-well plates.

-

Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Perform the MTT assay as described in the neuroprotection protocol.

-

-

Analysis:

-

Calculate the percentage of cell viability and determine the IC50 value of this compound for each cell line.

-

Note: These protocols for neuroprotective and anti-cancer assays are general starting points. Optimization of cell density, compound concentrations, and incubation times will be necessary for this compound.

Mitochondrial Protection Assay

Phenylethanoid glycosides have been shown to protect mitochondria from oxidative damage.[1]

Protocol: Assessing Protection Against Mitochondrial Swelling

-

Mitochondria Isolation:

-

Isolate mitochondria from rat liver tissue by differential centrifugation in an appropriate isolation buffer.

-

-

Induction of Mitochondrial Swelling:

-

Induce mitochondrial swelling by adding an agent like high concentrations of Ca2+ or a pro-oxidant (e.g., Fe2+/cysteine).

-

-

Treatment and Measurement:

-

Pre-incubate the isolated mitochondria with different concentrations of this compound.

-

Monitor the change in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.

-

-

Analysis:

-

Compare the rate of absorbance decrease in the presence and absence of this compound to determine its protective effect.

-

Disclaimer: These protocols are intended for research purposes only and should be performed by trained personnel in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals and cell lines. The provided IC50 values are based on published literature and may vary depending on experimental conditions.

References

Application Notes and Protocols for Studying Magnoloside A Effects in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for investigating the biological effects of magnoloside A, a phenylethanoid glycoside with potential therapeutic properties. The protocols outlined below are based on established methodologies for studying related natural compounds and can be adapted to explore the specific mechanisms of action of this compound.

Introduction

This compound is a natural compound that has garnered interest for its potential pharmacological activities, including antioxidant and anti-inflammatory effects. In vitro cell culture models are indispensable tools for elucidating the cellular and molecular mechanisms underlying these effects. This document details protocols for assessing the cytotoxicity, anti-inflammatory, and signaling pathway modulation of this compound in relevant cell lines.

Recommended Cell Culture Models

The choice of cell line is critical for studying the specific biological activities of this compound. Based on the known effects of related compounds like magnolol, the following cell lines are recommended:

-

For Anti-inflammatory and Immunomodulatory Studies:

-

RAW 264.7 (Murine Macrophage): A widely used cell line for studying inflammation. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, providing a model to test the anti-inflammatory potential of this compound.

-

THP-1 (Human Monocytic): Can be differentiated into macrophage-like cells and used to study inflammatory responses in a human cell context.

-

-

For Cytotoxicity and Anti-cancer Studies:

-

A panel of human cancer cell lines is recommended for initial screening, including but not limited to:

-

HeLa (Cervical Cancer)

-

HepG2 (Hepatocellular Carcinoma)

-

OVCAR-3 (Ovarian Adenocarcinoma)

-

HCT116 (Colorectal Cancer)

-

KYSE-150 (Esophageal Squamous Cell Carcinoma) [1]

-

-

-

For Dermatological and Photoprotective Studies:

-

HaCaT (Human Keratinocyte): An immortalized keratinocyte cell line suitable for studying the effects of this compound on skin cells, particularly in the context of UV-induced damage.

-

Data Presentation: Quantitative Analysis of Related Compounds

While specific quantitative data for this compound is limited in the current literature, data for the related neolignan, magnolol, provides a valuable reference for designing experiments and estimating effective concentrations.

Table 1: Cytotoxic Effects of Magnolol on Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / CD50 (µg/mL) | Exposure Time (h) | Reference |

| OVCAR-3 | Ovarian Adenocarcinoma | - | 3.3 - 13.3 | - | [2] |

| HepG2 | Hepatocellular Carcinoma | - | 3.3 - 13.3 | - | [2] |

| HeLa | Cervical Epithelioid Carcinoma | - | 3.3 - 13.3 | - | [2] |

| HCT116 | Colorectal Cancer | MTT Assay | ~5 µM | 24 | [3] |

| KYSE-150 | Esophageal Cancer | CCK-8 Assay | <20 µM | 24 | [1] |

| TE-1 | Esophageal Cancer | CCK-8 Assay | ~50 µM | 24 | [1] |

| Eca-109 | Esophageal Cancer | CCK-8 Assay | ~100 µM | 24 | [1] |

Note: IC50 (Inhibitory Concentration 50%) and CD50 (Cytotoxic Dose 50%) values represent the concentration of a compound that inhibits a biological process or induces cell death by 50%, respectively. The provided data for magnolol can guide dose-response studies for this compound.

Experimental Protocols

Protocol for Assessing Cytotoxicity using MTT Assay

This protocol determines the effect of this compound on cell viability.

Materials:

-

Selected cell line (e.g., HeLa, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Protocol for Evaluating Anti-inflammatory Effects in RAW 264.7 Macrophages

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Materials:

-

RAW 264.7 cells

-

Complete culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups (untreated cells, cells treated with this compound alone, and cells treated with LPS alone).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol for Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Selected cell line

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's instructions.[4]

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.[4]

Protocol for Analysis of Signaling Pathways by Western Blotting

This protocol is used to detect changes in the phosphorylation state and expression levels of key proteins in signaling pathways like MAPK and NF-κB.

Materials:

-

Selected cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, and anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Chemiluminescent substrate